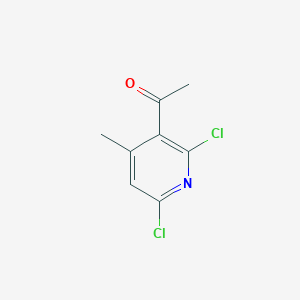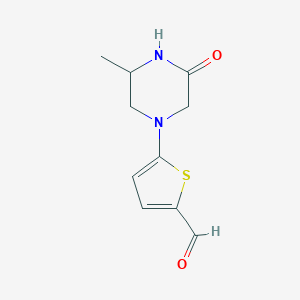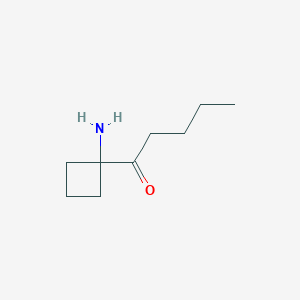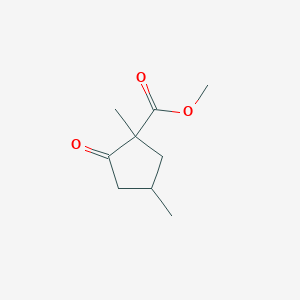![molecular formula C10H18N2O B13168286 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a chemical compound known for its unique spirocyclic structure. This compound has garnered attention in the scientific community due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The spirocyclic framework provides a rigid and three-dimensional structure, which can enhance the binding affinity and selectivity of drug molecules.
Métodos De Preparación
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diaminopropane and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction to form the spirocyclic core. This can be achieved through a condensation reaction between 1,3-diaminopropane and cyclohexanone under acidic conditions.
Functionalization: The resulting spirocyclic intermediate is then functionalized to introduce the propan-1-one moiety. This can be done through a series of reactions, including acylation and oxidation.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of catalysts, temperature control, and purification techniques to ensure the production of high-purity this compound.
Análisis De Reacciones Químicas
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for designing new drug molecules with potential therapeutic effects. Its spirocyclic structure enhances drug-receptor interactions, making it a valuable component in drug discovery.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets. It has shown promise in inhibiting specific enzymes and proteins involved in disease processes.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, inhibiting the activity of target proteins. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes.
Comparación Con Compuestos Similares
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one can be compared with other spirocyclic compounds such as:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another spirocyclic compound with a different functional group, which can affect its pharmacological properties.
The uniqueness of this compound lies in its specific spirocyclic framework and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)4-3-5-11-6-10/h11H,2-8H2,1H3 |
Clave InChI |
ZRMZYFUPLCYKLT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CC2(C1)CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)



![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
![3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)
![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)




![6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13168292.png)
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
